molecular formula C12H15NO2 B1614464 N-Methacryloyltyramine CAS No. 37140-99-1

N-Methacryloyltyramine

Cat. No.: B1614464
CAS No.: 37140-99-1
M. Wt: 205.25 g/mol
InChI Key: VGFIPNNZCAAAMJ-UHFFFAOYSA-N
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Description

N-Methacryloyltyramine is a synthetic compound derived from tyramine, a phenolic amine naturally occurring in organisms. Its structure consists of a tyramine backbone (4-hydroxyphenethylamine) linked to a methacryloyl group via an amide bond. Key properties include:

  • Molecular Formula: C₁₂H₁₅NO₃ .
  • CAS Numbers: 471915-89-6 (3-Methacryloyldopamine) and 37140-99-1 (this compound) .
  • Applications: Used in polymer chemistry for creating bioactive hydrogels and in biomedical research due to its ability to participate in photopolymerization .

The methacryloyl group enhances its utility in crosslinking reactions, making it valuable for fabricating scaffolds in tissue engineering .

Properties

CAS No.

37140-99-1

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-2-methylprop-2-enamide

InChI

InChI=1S/C12H15NO2/c1-9(2)12(15)13-8-7-10-3-5-11(14)6-4-10/h3-6,14H,1,7-8H2,2H3,(H,13,15)

InChI Key

VGFIPNNZCAAAMJ-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)NCCC1=CC=C(C=C1)O

Canonical SMILES

CC(=C)C(=O)NCCC1=CC=C(C=C1)O

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Hydroxyphenethyl)methacrylamide (CAS 37140-99-1)

  • Structural Similarity : Shares the same tyramine backbone and methacryloyl group as N-Methacryloyltyramine.
  • Key Difference: Synonym for this compound, indicating identical chemical structure but different naming conventions .

3-Acryloyldopamine (CAS 201610-44-8)

  • Structural Feature : Replaces the methacryloyl group with an acryloyl group.

N-(3,4-Dimethoxyphenethyl)methacrylamide (CAS 204391-41-3)

  • Structural Variation : Methoxy groups at the 3- and 4-positions of the phenyl ring instead of hydroxyl groups.
  • Functional Impact : Dimethoxy substitution reduces hydrophilicity and may alter biological activity compared to the hydroxyl-rich this compound .

N-Methyltyramine (CAS 370-98-9)

  • Structure : Simpler tyramine derivative lacking the methacryloyl group.
  • Molecular Formula: C₉H₁₃NO .
  • Biological Role: Acts as a stimulant, influencing neurotransmitter release (e.g., dopamine). Unlike this compound, it cannot participate in polymerization due to the absence of the reactive methacryloyl group .

Coumaroyltyramine Derivatives

  • Structure : Tyramine linked to a coumaroyl group instead of methacryloyl.
  • Activity : Exhibits antioxidant and anti-inflammatory properties, but the coumaroyl group lacks the photopolymerization capability of methacryloyl, limiting its use in material science .

N-Methacryloylglycine

  • Structure : Methacryloyl group attached to glycine instead of tyramine.

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Notable Applications
This compound C₁₂H₁₅NO₃ Methacryloyl, phenolic -OH Bioactive hydrogels, drug delivery
3-Acryloyldopamine C₁₁H₁₃NO₃ Acryloyl, catechol -OH Adhesive materials
N-Methyltyramine C₉H₁₃NO Methylamine, phenolic -OH Neurotransmitter modulation
Coumaroyltyramine C₁₇H₁₇NO₄ Coumaroyl, phenolic -OH Antioxidant research

Table 2: Physicochemical Properties

Compound Molecular Weight Solubility Reactivity in Polymerization
This compound 221.25 g/mol Water, organic solvents High (methacryloyl group)
N-Methyltyramine 151.21 g/mol Water, ethanol None
N-Methacryloylglycine 143.14 g/mol Polar solvents Moderate

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